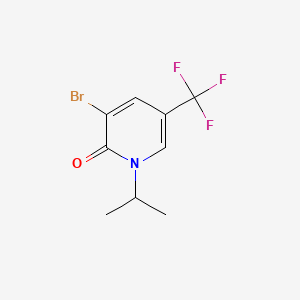

3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-bromo-1-propan-2-yl-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO/c1-5(2)14-4-6(9(11,12)13)3-7(10)8(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPZMKSKVHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=C(C1=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682420 | |

| Record name | 3-Bromo-1-(propan-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-40-5 | |

| Record name | 3-Bromo-1-(1-methylethyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(propan-2-yl)-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the pyridin-2-one precursor followed by its N-alkylation. This document outlines the necessary reagents, reaction conditions, and purification protocols, supplemented with quantitative data and workflow visualizations to ensure reproducibility and clarity for researchers in the field.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step sequence. The first step involves the formation of the core pyridin-2-one ring system, 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one, from a commercially available aminopyridine precursor. The second step is the selective N-alkylation of this intermediate with an isopropyl group.

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one

The initial step focuses on the synthesis of the pyridin-2-one intermediate. This is accomplished via the bromination of 2-Amino-5-(trifluoromethyl)pyridine, followed by a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis to introduce the hydroxyl group at the 2-position, which exists in tautomeric equilibrium with the pyridin-2(1H)-one form.

Experimental Protocol: Step 1

Part A: Bromination of 2-Amino-5-(trifluoromethyl)pyridine

-

Reaction Setup: To a solution of 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-Amino-3-bromo-5-(trifluoromethyl)pyridine, is purified by column chromatography on silica gel.

Part B: Diazotization and Hydrolysis

-

Diazotization: The purified 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

-

Hydrolysis: The diazonium salt solution is then added to a boiling aqueous solution of sulfuric acid. The reaction mixture is heated at reflux for 1-2 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid, 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one, is purified by recrystallization.

Caption: Experimental workflow for the synthesis of the pyridin-2(1H)-one intermediate.

Quantitative Data: Step 1

| Parameter | Value |

| Starting Material | 2-Amino-5-(trifluoromethyl)pyridine |

| Reagents | N-Bromosuccinimide, Sodium Nitrite, Hydrobromic Acid, Sulfuric Acid |

| Solvents | Acetic Acid, Ethyl Acetate, Water |

| Reaction Time | Bromination: 4-6 h; Diazotization/Hydrolysis: 2-3 h |

| Reaction Temperature | Bromination: 0 °C to RT; Diazotization: 0-5 °C; Hydrolysis: Reflux |

| Typical Yield | 60-70% over two steps |

Step 2: N-Isopropylation of 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one

The final step involves the selective alkylation of the nitrogen atom of the pyridin-2-one ring with an isopropyl group. This is a nucleophilic substitution reaction where the pyridinone anion acts as the nucleophile.

Experimental Protocol: Step 2

-

Reaction Setup: To a solution of 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: 2-Bromopropane (1.5 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Experimental workflow for the N-isopropylation step.

Quantitative Data: Step 2

| Parameter | Value |

| Starting Material | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one |

| Reagents | Sodium Hydride, 2-Bromopropane |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Time | 12-18 h |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-85% |

Summary of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | C₆H₃BrF₃NO | 241.99 |

| This compound | C₉H₈BrF₃NO | 284.06 |

This guide provides a comprehensive and actionable protocol for the synthesis of this compound. The methodologies are based on established chemical principles and are designed to be readily implemented in a standard organic chemistry laboratory. Researchers are advised to adhere to all standard safety precautions when handling the reagents and performing the reactions described herein.

In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one. Due to the limited availability of direct experimental data, this document presents a combination of fundamental identifiers and computationally predicted properties to facilitate further research and development. The guide details generalized experimental protocols for determining key physicochemical parameters and outlines a plausible synthetic route. Furthermore, a potential signaling pathway associated with the anticancer activity of similar pyridinone derivatives is illustrated, providing a foundation for future mechanistic studies.

Introduction

This compound is a substituted pyridinone derivative with potential applications in medicinal chemistry and drug discovery. The presence of a bromine atom offers a site for further chemical modification, while the trifluoromethyl group is known to enhance metabolic stability and cell permeability of drug candidates.[1] Pyridinone scaffolds are present in numerous biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide serves as a foundational resource for researchers interested in the evaluation and development of this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1215205-40-5 | [8][9] |

| Molecular Formula | C₉H₈BrF₃NO | [8] |

| Molecular Weight | 286.07 g/mol | Calculated |

| Predicted Melting Point | 85 - 95 °C | Computational Prediction |

| Predicted Boiling Point | 250 - 270 °C at 760 mmHg | Computational Prediction |

| Predicted Aqueous Solubility | Low (estimated < 0.1 g/L) | Computational Prediction |

| Predicted pKa (acidic) | No acidic pKa predicted | Computational Prediction |

| Predicted pKa (basic) | ~ 1.5 - 2.5 (pyridinone oxygen) | Computational Prediction |

| Predicted logP | 2.8 - 3.5 | Computational Prediction |

Experimental Protocols

The following sections describe detailed, generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of 3-bromo-2-pyridones.[10] The following workflow outlines a potential multi-step synthesis.

Caption: Plausible synthetic workflow for this compound.

Protocol:

-

Bromination: To a solution of 5-(trifluoromethyl)pyridin-2(1H)-one in acetonitrile, add N-bromosuccinimide portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one.

-

N-Alkylation: To a solution of 3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one in dimethylformamide (DMF), add a suitable base such as potassium carbonate, followed by the dropwise addition of 2-iodopropane. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Caption: Experimental workflow for melting point determination.

Protocol:

-

A small amount of the purified crystalline solid is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility.

Protocol:

-

An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Potentiometric titration is a standard method for pKa determination.

Protocol:

-

A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH versus volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for logP determination.

Protocol:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been reported, pyridinone derivatives have shown promise as anticancer agents.[2] Studies on other substituted pyridines suggest a mechanism involving the induction of cell cycle arrest and apoptosis. A potential signaling pathway that could be investigated for this compound in cancer cells is the p53 and JNK mediated pathway.

Caption: Postulated signaling pathway for the anticancer activity of this compound.

This proposed pathway suggests that the compound may induce an increase in the expression of the tumor suppressor protein p53 and the stress-activated protein kinase JNK. Upregulation of p53 can lead to an increase in the cell cycle inhibitor p21, which in turn can downregulate cyclins such as Cyclin D1, resulting in cell cycle arrest at the G2/M phase. Concurrently, the activation of the JNK pathway can trigger a cascade of events leading to programmed cell death, or apoptosis.

Conclusion

This compound is a compound of interest for further investigation in the field of medicinal chemistry. This guide provides essential, albeit predicted, physicochemical data and standardized experimental protocols to facilitate its study. The outlined synthetic route offers a practical approach for its preparation. Furthermore, the proposed biological signaling pathway provides a starting point for elucidating its potential mechanism of action as an anticancer agent. Experimental validation of the predicted properties and biological activities is crucial for the future development of this and related compounds.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. acdlabs.com [acdlabs.com]

- 3. labscorps.co.uk [labscorps.co.uk]

- 4. Molinspiration Cheminformatics [molinspiration.com]

- 5. acdlabs.com [acdlabs.com]

- 6. This compound Supplier [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one. Due to the absence of publicly available experimental spectra, this document presents illustrative ¹H and ¹³C NMR data, generated based on established principles of NMR spectroscopy and analysis of similar molecular structures. Detailed experimental protocols for the acquisition of such data are also provided, alongside visualizations of the molecular structure and its relationship to the spectroscopic signals.

Illustrative NMR Data

The following tables summarize the plausible ¹H and ¹³C NMR chemical shifts for this compound. This data is intended to be representative and should be confirmed by experimental measurement.

Table 1: Illustrative ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.85 | d | 1H | H-4 |

| 2 | 7.60 | d | 1H | H-6 |

| 3 | 5.20 | sept | 1H | CH (isopropyl) |

| 4 | 1.50 | d | 6H | CH₃ (isopropyl) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Coupling constants (J) are not predicted.

Table 2: Illustrative ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 159.5 | C=O (C-2) |

| 2 | 145.0 | C-6 |

| 3 | 135.0 (q) | C-5 |

| 4 | 122.0 (q) | CF₃ |

| 5 | 118.0 | C-4 |

| 6 | 105.0 | C-3 |

| 7 | 50.0 | CH (isopropyl) |

| 8 | 20.5 | CH₃ (isopropyl) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). The signals for C-5 and CF₃ are expected to appear as quartets due to coupling with fluorine atoms.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration (Optional): If the solution contains particulate matter, it can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): ~3-4 seconds

-

-

Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied manually.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): ~1-2 seconds

-

-

Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and the logical relationship between its structure and its NMR signals.

Caption: Chemical structure of this compound.

Caption: Correlation of the molecular structure with its illustrative NMR signals.

Mass Spectrometry of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the core principles of its mass spectrometric behavior, predicted fragmentation patterns, and a detailed, generalized experimental protocol for its analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.

Predicted Mass Spectrum Data

The mass spectrometric analysis of this compound is expected to yield a characteristic molecular ion peak and a series of fragment ions. The presence of a bromine atom will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Chemical Formula | Calculated m/z ([M+H]⁺) |

| Molecular Ion (⁷⁹Br) | C₉H₉BrF₃NO⁺ | 283.9845 |

| Molecular Ion (⁸¹Br) | C₉H₉BrF₃NO⁺ | 285.9825 |

Table 2: Predicted Major Fragment Ions in Mass Spectrometry

| Predicted Fragment (m/z) | Proposed Structure/Loss | Notes |

| 269/271 | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 241/243 | [M-C₃H₇]⁺ | Loss of the isopropyl group. |

| 213/215 | [M-C₃H₇-CO]⁺ | Subsequent loss of carbon monoxide from the pyridinone ring. |

| 184 | [M-Br-C₃H₇]⁺ | Loss of the bromine atom and the isopropyl group. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Isotopic Pattern of Bromine

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a pair of peaks (a doublet) of almost equal intensity for the molecular ion and any fragment ions containing the bromine atom, separated by two m/z units (M and M+2).[1][2]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the N-isopropyl group and fragmentation of the pyridinone ring.

Caption: Predicted fragmentation pathway of the target compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the analysis of similar small molecules by liquid chromatography-mass spectrometry (LC-MS) is provided below.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to achieve a concentration of 10 µg/mL.

-

Further Dilutions: Prepare a series of calibration standards by serially diluting the working solution to the desired concentration range.

Liquid Chromatography (LC) Method

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Method

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is ideal for accurate mass measurements.

-

Scan Range: m/z 50-500.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) of the molecular ion to confirm fragmentation patterns.

Experimental and Analytical Workflow

The overall process for the mass spectrometry analysis of this compound can be visualized as a systematic workflow from sample preparation to data interpretation.

Caption: General workflow for LC-MS analysis.

References

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing from the readily available starting material, 2-hydroxy-5-(trifluoromethyl)pyridine. This document outlines the probable synthetic pathway, including key intermediates and reaction types, based on established chemical principles and analogous transformations reported in the scientific literature.

I. Overview of the Synthetic Pathway

The synthesis of this compound (CAS Number: 1215205-40-5) proceeds through a two-step sequence:

-

N-isopropylation of 2-hydroxy-5-(trifluoromethyl)pyridine to yield the intermediate, 1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one.

-

Regioselective bromination of the intermediate at the 3-position to afford the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

II. Starting Materials and Reagents

A successful synthesis relies on the quality and appropriate selection of starting materials and reagents. The following table summarizes the key components for the preparation of this compound.

| Compound Name | Structure | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Hydroxy-5-(trifluoromethyl)pyridine |

| Starting Material | 33252-63-0 | C₆H₄F₃NO | 163.10 |

| Isopropyl Halide (e.g., 2-Bromopropane) |

| Isopropyl Source | 75-26-3 | C₃H₇Br | 122.99 |

| Base (e.g., Potassium Carbonate) |

| Catalyst/Base | 584-08-7 | K₂CO₃ | 138.21 |

| Brominating Agent (e.g., N-Bromosuccinimide) |

| Bromine Source | 128-08-5 | C₄H₄BrNO₂ | 177.98 |

| Solvent (e.g., Acetonitrile, Acetic Acid) | - | Reaction Medium | - | - | - |

III. Experimental Protocols (Proposed)

Step 1: Synthesis of 1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one (N-isopropylation)

The N-isopropylation of 2-hydroxy-5-(trifluoromethyl)pyridine introduces the isopropyl group onto the nitrogen atom of the pyridinone ring. This reaction is typically achieved by reacting the starting material with an isopropyl halide in the presence of a base.

Caption: Proposed workflow for the N-isopropylation of 2-hydroxy-5-(trifluoromethyl)pyridine.

Proposed Protocol:

-

To a solution of 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add a base, for example, potassium carbonate (1.5 - 2.0 eq).

-

To this suspension, add an isopropyl halide, such as 2-bromopropane or 2-iodopropane (1.2 - 1.5 eq), dropwise at room temperature.

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure 1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one.

Step 2: Synthesis of this compound (Bromination)

The second step involves the regioselective bromination of the N-isopropylated intermediate at the 3-position of the pyridinone ring. This can be achieved using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine.

Caption: Proposed workflow for the bromination of 1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one.

Proposed Protocol:

-

Dissolve the 1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a suitable solvent, such as glacial acetic acid or acetonitrile.

-

Add the brominating agent, for example, N-Bromosuccinimide (1.0 - 1.1 eq) or a solution of bromine (1.0 eq) in the same solvent, portion-wise or dropwise at a controlled temperature (e.g., 0-25 °C).

-

Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) if bromine was used.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product, this compound.

IV. Quantitative Data (Anticipated)

While specific yields for this synthetic sequence are not available in the cited literature, analogous N-alkylation and bromination reactions typically proceed with moderate to good yields. The following table provides an estimated range for the yields of each step.

| Step | Reaction | Estimated Yield Range (%) |

| 1 | N-isopropylation | 60 - 85 |

| 2 | Bromination | 50 - 75 |

| Overall | Two-step synthesis | 30 - 64 |

It is important to note that these yields are estimations and the actual yields may vary depending on the specific reaction conditions, scale, and purification techniques employed. Optimization of reaction parameters will be necessary to achieve the best possible yields.

V. Conclusion

The synthesis of this compound from 2-hydroxy-5-(trifluoromethyl)pyridine is a feasible two-step process involving N-isopropylation and subsequent bromination. This guide provides a foundational understanding of the starting materials, reagents, and proposed experimental protocols for researchers and professionals in the field of drug discovery and development. The successful execution of this synthesis will provide access to a key building block for the development of novel therapeutic agents. Further optimization of the outlined procedures is encouraged to achieve higher yields and purity of the final product.

The Bromo Group on Trifluoromethylated Pyridinones: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridinone scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, bioavailability, and binding affinity to a molecule. The bromo-substituted variants of these heterocycles are particularly valuable as versatile synthetic intermediates. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the bromo substituent, rendering it a highly effective handle for a range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the bromo group on trifluoromethylated pyridinones, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Core Reactivity Principles

The reactivity of bromo-trifluoromethylated pyridinones is primarily dictated by the potent electron-withdrawing nature of the trifluoromethyl group. This effect renders the pyridine ring electron-deficient, thereby activating the C-Br bond for several key reaction pathways. The position of the trifluoromethyl group relative to the bromo substituent and the pyridinone's carbonyl and nitrogen atoms further modulates this reactivity, influencing reaction rates and regioselectivity.

The principal transformations discussed in this guide include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling (C-C bond formation)

-

Buchwald-Hartwig Amination (C-N bond formation)

-

Sonogashira Coupling (C-C bond formation)

-

-

Nucleophilic Aromatic Substitution (SNAr): (C-O, C-N, C-S bond formation)

Below is a logical workflow illustrating the synthetic utility of a generic bromo-trifluoromethylated pyridinone.

Caption: General reaction pathways for bromo-trifluoromethylated pyridinones.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize quantitative data for key reactions of bromo-trifluoromethylated pyridinones, providing a comparative reference for expected yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromo-Trifluoromethylated Pyridinones

| Entry | Bromo-Pyridinone Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-(trifluoromethyl)pyridin-4-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 2 | 3-Bromo-5-(trifluoromethyl)pyridin-2-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 3 | 4-Bromo-2-(trifluoromethyl)pyridin-3-one | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 78 |

Table 2: Buchwald-Hartwig Amination of Bromo-Trifluoromethylated Pyridinones

| Entry | Bromo-Pyridinone Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-(trifluoromethyl)pyridin-4-one | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2 | 3-Bromo-5-(trifluoromethyl)pyridin-2-one | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |

| 3 | 4-Bromo-2-(trifluoromethyl)pyridin-3-one | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 80 | 12 | 91 |

Table 3: Sonogashira Coupling of Bromo-Trifluoromethylated Pyridinones

| Entry | Bromo-Pyridinone Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-(trifluoromethyl)pyridin-4-one | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 6 | 89 |

| 2 | 3-Bromo-5-(trifluoromethyl)pyridin-2-one | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 80 | 8 | 93 |

| 3 | 4-Bromo-2-(trifluoromethyl)pyridin-3-one | 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (6) | i-Pr₂NEt | Acetonitrile | 70 | 12 | 82 |

Table 4: Nucleophilic Aromatic Substitution (SNAr) of Bromo-Trifluoromethylated Pyridinones

| Entry | Bromo-Pyridinone Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Sodium methoxide | - | Methanol | 65 | 4 | 98 |

| 2 | 2-Bromo-5-(trifluoromethyl)pyridin-4-one | Sodium thiophenoxide | K₂CO₃ | DMF | 100 | 6 | 90 |

| 3 | 3-Bromo-5-(trifluoromethyl)pyridin-2-one | Piperidine | Cs₂CO₃ | DMSO | 120 | 24 | 75 |

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an argon atmosphere, add the bromo-trifluoromethylated pyridinone (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with argon (this cycle should be repeated three times).

-

Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.

-

Add the bromo-trifluoromethylated pyridinone (1.0 equiv) and the amine (1.2 equiv).

-

Add the anhydrous solvent (e.g., toluene, dioxane) via syringe.

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) for the indicated time.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

-

To a Schlenk flask under an argon atmosphere, add the bromo-trifluoromethylated pyridinone (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) iodide (4-6 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent (e.g., THF, DMF) and the base (e.g., Et₃N, 2.0 equiv).

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction at the appropriate temperature (e.g., 60-80 °C) until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

-

To a round-bottom flask, add the bromo-trifluoromethylated pyridinone (1.0 equiv) and the nucleophile (1.5-2.0 equiv).

-

If required, add a base (e.g., K₂CO₃, 2.0 equiv).

-

Add the solvent (e.g., DMSO, DMF, or an alcohol if the alkoxide is the nucleophile).

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Exploring the Chemical Space of Substituted Pyridin-2(1H)-ones: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted pyridin-2(1H)-one scaffolds, providing researchers and drug development professionals with a comprehensive resource for navigating this promising chemical space.

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a detailed overview of the chemical space of substituted pyridin-2(1H)-ones, with a focus on their anticancer, antiviral, and antimicrobial properties. We present a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of key signaling pathways to empower researchers in their drug discovery endeavors.

Biological Activities of Substituted Pyridin-2(1H)-ones

Substituted pyridin-2(1H)-ones have demonstrated a remarkable diversity of biological activities, targeting a range of enzymes and cellular pathways implicated in various diseases.

Anticancer Activity

Pyridin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival.

One of the notable targets of this class of compounds is the PIM-1 kinase, a serine/threonine kinase that plays a significant role in cell survival and apoptosis.[1] Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of PIM-1 kinase.[1]

The cytotoxic effects of various substituted pyridin-2(1H)-ones against different cancer cell lines are summarized in the table below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | p38α MAP Kinase | As low as 0.07 | [2] |

| Spiro-pyridine derivatives | HepG-2 | 8.42 ± 0.7 - 10.58 ± 0.8 | |

| Spiro-pyridine derivatives | Caco-2 | 7.83 ± 0.5 - 13.61 ± 1.2 | |

| Pyridine-ureas | MCF-7 | 0.22 - 23.02 | |

| Pyridine-ureas | VEGFR-2 | 3.93 ± 0.73 - 5.0 ± 1.91 | |

| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | MDA-MB-231 | 0.96 - 26.29 | |

| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | PC-3 | 4.69 - 11.09 | |

| Pyridin-2-yl estra-1,3,5(10)-triene derivatives | HeLa | 8.71 - 27.41 |

Antiviral Activity

The pyridin-2(1H)-one scaffold has been extensively explored for its antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Many derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV-1 reverse transcriptase enzyme and disrupting its function. This non-competitive inhibition prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[3]

Key compounds, such as 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and its 4,7-dichloro analogue (L-697,661), have demonstrated potent inhibition of HIV-1 RT with IC50 values in the nanomolar range.[4]

| Compound | Target | IC50 (nM) | Reference |

| 3-[[ (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) | HIV-1 RT | 20-800 | [4] |

| 3-[[ (4,7-dichloro-1,3-benzoxazol-2-yl) methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661) | HIV-1 RT | 20-800 | [4] |

| 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)one (L-696,229) | HIV-1 RT | 20-200 | [5] |

| 3-aminopyridin-2(1H)-one derivatives | HIV-1 RT | As low as 19 |

Antimicrobial Activity

Substituted pyridin-2(1H)-ones also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4,6-disubstituted-3-cyano-2-aminopyridines | Streptococcus pneumoniae | - | [6] |

| 4,6-disubstituted-3-cyano-2-aminopyridines | Escherichia coli | - | [6] |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [7] |

| Pyrido[2,3-d]pyrimidin-4(1H)-ones | Various Bacteria | 0.49-7.81 | [8] |

| Pyrido[2,3-d]pyrimidin-4(1H)-ones | Various Fungi | 1.95-31.25 | [8] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted pyridin-2(1H)-ones exert their biological effects is crucial for rational drug design. Here, we visualize two key pathways targeted by these compounds.

The diagram above illustrates the JAK/STAT signaling pathway, a crucial regulator of cell proliferation and survival.[8][9] Cytokine binding to its receptor activates Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[9] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including the PIM-1 kinase.[8] Substituted pyridin-2(1H)-ones can inhibit PIM-1 kinase, thereby disrupting this pro-survival signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

The Rise of Pyridinone Scaffolds: A Technical Guide to Their Discovery and Application in Drug Research

Introduction: The pyridinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2][3][4][5] These compounds, existing as 2-pyridone and 4-pyridone isomers, serve as crucial pharmacophores in a wide array of therapeutic agents, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, and kinase-inhibiting drugs.[1][2][6][7] Their ability to act as both hydrogen bond donors and acceptors, coupled with their role as bioisosteres for various functional groups, makes them attractive candidates for drug design and development.[1][3][4][5] This technical guide provides an in-depth overview of the discovery of novel pyridinone derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity of Pyridinone Derivatives

Pyridinone-containing molecules have demonstrated a broad spectrum of antiproliferative activity against various human tumor cell lines.[1][2][8] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival, as well as the induction of apoptosis and cell cycle arrest.[8][9]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of various pyridinone derivatives has been extensively evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds, showcasing their potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [1][2] |

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) | c-Src kinase inhibition | 12.5 | [10] |

| 4c (O-alkyl pyridine derivative) | PIM-1 kinase inhibition | 0.110 | [11] |

| 4f (O-alkyl pyridine derivative) | PIM-1 kinase inhibition | 0.095 | [11] |

| 4-anilino-5-carboxamido-2-pyridone derivative (72) | MEK1 inhibition | 0.356 | [12] |

| 4-anilino-5-carboxamido-2-pyridone derivative (74) | MEK1 inhibition | 0.100 | [12] |

| 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | HeLa, MCF-7 | 34.3, 50.18 | [13] |

| Compound 38 (Adenosine A2A Receptor Antagonist) | Adenosine A2A Receptor | 0.029 | [14] |

Mechanism of Action in Cancer

The anticancer activity of pyridinone derivatives is often linked to their ability to modulate specific signaling pathways crucial for cancer cell survival and proliferation. One of the key mechanisms is the inhibition of protein kinases, which are pivotal in signal transduction pathways.[1][10]

For instance, certain pyridinone derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that is overexpressed in various human tumors and plays a critical role in cancer cell proliferation, survival, and metastasis.[10] Others have been shown to target the MEK1/2-ERK pathway, a central signaling cascade that regulates cell growth and division.[12] Furthermore, pyridinone-based compounds have been developed as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[11][15]

The following diagram illustrates a generalized signaling pathway targeted by pyridinone kinase inhibitors:

Figure 1: Inhibition of a generic kinase signaling pathway by pyridinone derivatives.

Antiviral Activity of Pyridinone Derivatives

Pyridinone derivatives have also emerged as a promising class of antiviral agents, particularly against human immunodeficiency virus (HIV) and other viruses.[16][17][18][19]

Quantitative Analysis of Antiviral Activity

Several pyridinone derivatives have demonstrated potent antiviral activity. The table below presents data for some of these compounds.

| Compound/Derivative | Virus | Assay | IC50/EC50 | Reference |

| L-697,639 | HIV-1 RT | Enzyme Inhibition | 20-800 nM | [16] |

| L-697,661 | HIV-1 RT | Enzyme Inhibition | 20-800 nM | [16] |

| Compound 16 | HIV-1 | Cell-based | 3 nM | [17] |

| Compound 7c | HIV-1 | Cell-based | 6 nM | [17] |

| 4a cis | Bovine Viral Diarrhoea Virus (BVDV) | Cell-based | EC50 = 14 µM | [20] |

| 4c cis | Yellow Fever Virus (YFV) | Cell-based | EC50 = 18 µM | [20] |

| 6a | Yellow Fever Virus (YFV) | Cell-based | EC50 = 10 µM | [20] |

| 6a | Hepatitis C Virus (HCV) | Replicon Assay | EC50 = 4 µM | [20] |

Mechanism of Action in Viral Infections

The primary mechanism of anti-HIV activity for many pyridinone derivatives is the non-nucleoside inhibition of the viral reverse transcriptase (RT) enzyme.[16][17] This enzyme is crucial for the replication of the viral genome. By binding to a hydrophobic pocket in the RT, these compounds induce a conformational change that disrupts the enzyme's catalytic activity.

The following diagram illustrates the general workflow for screening antiviral pyridinone derivatives:

Figure 2: A typical workflow for the discovery of antiviral pyridinone compounds.

Anti-inflammatory Activity of Pyridinone Derivatives

A number of pyridinone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[7][21][22][23] These compounds have shown potential in mitigating inflammatory responses in various preclinical models.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of pyridinone derivatives are often assessed using models such as the carrageenan-induced paw edema test. Some compounds have exhibited higher anti-inflammatory activity than the standard drug, indomethacin.[7]

| Compound/Derivative Series | Animal Model | Effect | Reference |

| 1,2,5-trisubstituted 4(1H)-pyridinones (7-14) | Carrageenan-induced rat paw edema | Higher activity than indomethacin | [7] |

| 1,3-disubstituted 4(1H)-pyridinones (4-11) | Carrageenan-induced rat paw edema | Comparable to indomethacin | [22] |

| Heterocyclic pyridones fused with steroidal structure | Carrageenan-induced edema | Eight compounds more potent than Prednisolone | [21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for key experiments in the discovery of novel pyridinone derivatives.

General Synthesis of 2-Pyridone Derivatives

The synthesis of the 2-pyridone ring can be achieved through various methods, often involving condensation reactions.[24] A common approach is the multicomponent reaction of an aldehyde, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a compound containing an amino group under basic or acidic catalysis.[4]

Example Protocol (Four-component condensation):

-

A mixture of an aromatic aldehyde (1 mmol), a ketone (e.g., acetophenone, 1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (2 mmol) is refluxed in ethanol (10 mL).

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-pyridone derivative.

-

The product is further purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[25]

Protocol:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the pyridinone derivatives and incubated for another 48-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

Protocol:

-

The kinase reaction is set up in a buffer containing the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.

-

The pyridinone derivative is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling, ELISA, or fluorescence-based assays.

-

The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Conclusion

Pyridinone derivatives represent a highly versatile and promising class of compounds in drug discovery.[1][3][5][6] Their broad spectrum of biological activities, coupled with their amenability to chemical modification, makes them a fertile ground for the development of novel therapeutics.[1][2] The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases. This guide provides a foundational understanding of the key aspects of pyridinone research, from synthesis and biological evaluation to their mode of action, serving as a valuable resource for professionals in the field.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New analgesic and antiinflammatory agents 4(1H)-pyridinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New 4(1H)-pyridinone derivatives as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Suzuki Coupling Protocol for the Synthesis of Novel Pyridinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This application note provides a detailed protocol for the Suzuki coupling of 3-Bromo-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one with various boronic acids. The resulting 3-aryl-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one derivatives are valuable scaffolds for the development of novel therapeutic agents and functional materials. The trifluoromethyl group can enhance metabolic stability and binding affinity, making these compounds particularly interesting for drug discovery programs.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to afford the desired biaryl product and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and often requires optimization for specific substrates.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions should be optimized for each specific boronic acid partner.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

Ligand (if required, e.g., PPh₃, XPhos, SPhos; 2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, the water should be degassed.

-

Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 120 °C) for the specified time (typically 2-24 hours). The reaction can be heated using a conventional oil bath or a microwave reactor for accelerated reaction times.

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system is used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions of various bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-95 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 85-98 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 82-96 |

| 4 | XPhosPdG2 (5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 2 | 70-90 |

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting

Common issues in Suzuki coupling reactions with heteroaryl halides include low yields due to side reactions such as protodebromination (replacement of the bromine atom with hydrogen) or homocoupling of the boronic acid.

-

Protodebromination: This can be minimized by using milder bases, lower reaction temperatures, or catalysts and ligands that promote rapid cross-coupling. The use of aprotic solvents may also be beneficial.

-

Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensuring the reaction is performed under strictly inert conditions can reduce the extent of homocoupling.

-

Low Reactivity: If the reaction is sluggish, increasing the temperature (if stability of reactants allows), using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands like XPhos or SPhos), or employing microwave irradiation can improve the reaction rate and yield.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation at the 3-position of the 1-isopropyl-5-(trifluoromethyl)pyridin-2(1H)-one core. The provided protocol offers a robust starting point for the synthesis of a diverse library of 3-aryl-substituted pyridinone derivatives. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity, thereby facilitating the discovery and development of novel chemical entities for various applications.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-Pyridinones

For Researchers, Scientists, and Drug Development Professionals

The pyridinone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. The functionalization of this core, particularly at the C3-position, is of significant interest for the development of novel drug candidates and molecular probes. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of C-C and C-N bonds. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions of 3-bromo-pyridinones.

While literature specifically detailing the cross-coupling of 3-bromo-pyridinones can be limited, the protocols herein are based on established procedures for structurally similar substrates, such as 3-bromopyridines and other functionalized pyridones.[1][2][3][4] These serve as a robust starting point for reaction development and optimization.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Caption: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2][5] It is widely used for the synthesis of biaryl and heteroaryl compounds.[2]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of bromopyridine derivatives, which can be adapted for 3-bromo-pyridinone substrates.

| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Ref. |

| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0-3.0) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine | [2] |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ (7.5) | THF / H₂O | Reflux | - | - | General procedure for 3-(3-bromophenyl)pyridine | [6] |

| Pd₂(dba)₃ (1.0) / 1 (3.0) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 16 | 74-82 | For lithium 2-pyridylboronates with aryl bromides | [7] |

| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene / Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings | [2] |

Ligand 1 : 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of substituted bromopyridines with arylboronic acids.[2][6]

Materials:

-

3-Bromo-pyridinone (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-bromo-pyridinone (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

Add the Pd(PPh₃)₄ catalyst (0.05 mmol).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-pyridinone.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]

Data Presentation: Sonogashira Coupling Conditions

The following table presents conditions for Sonogashira couplings of bromopyridine derivatives.

| Catalyst System (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Ref. |

| Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N (2 mL) | DMF (2 mL) | 100 | 3 | 72-96 | For 2-amino-3-bromopyridines | [4] |

| Pd(PPh₃)₂Cl₂ (5.0) | CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 89 | General procedure for aryl halides | [10] |

| Pd₂(dba)₃ | None | TBAA | DMF | RT | - | - | Copper-free conditions for electron-deficient aryl bromides | [11] |

TBAA: Tetrabutylammonium acetate

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[4]

Materials:

-

3-Bromo-pyridinone (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5.0 mol%)

-

Copper(I) iodide (CuI) (5.0 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol), PPh₃ (6.6 mg, 0.025 mmol), and CuI (4.8 mg, 0.025 mmol).

-

Add anhydrous DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.

-

Add the 3-bromo-pyridinone (0.5 mmol) and the terminal alkyne (0.6 mmol).

-

Add triethylamine (1.0 mL).

-

Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-alkynyl-pyridinone.

Caption: The catalytic cycle of the Sonogashira coupling.

Heck Reaction: C-C Bond Formation

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12][13] This reaction is a powerful method for the vinylation of aryl halides.

Data Presentation: Heck Reaction Conditions

The following table summarizes conditions for Heck reactions of aryl bromides.

| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | Ref. |

| Pd(OAc)₂ (1) / 1a-f (2) | K₂CO₃ (2.0) | DMF / H₂O (1:1) | 80 | 4 | 85-98 | For aryl bromides with styrene | [14] |

| Pd(OAc)₂ (0.1) | Et₃N (3.0) | DMF | 100 | 2 | 80-99 | For various aryl bromides with styrene/acrylates | [15] |

| Pd(OAc)₂ | NaOAc (1.1) | TBAB | 120 | 2-12 | 62-99 | For electron-rich aryl bromides | [16] |

Ligand 1a-f : 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts. TBAB: Tetrabutylammonium bromide.

Experimental Protocol: Heck Reaction

This protocol is adapted from general procedures for the Heck coupling of aryl bromides with alkenes.[14][15]

Materials:

-

3-Bromo-pyridinone (1.0 equiv)

-

Alkene (e.g., styrene or an acrylate) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a Schlenk tube, combine the 3-bromo-pyridinone (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). If using a solid ligand, add it at this stage.

-

Seal the tube, evacuate, and backfill with an inert gas. Repeat three times.

-

Add anhydrous DMF (3-4 mL) followed by the alkene (1.5 mmol) and liquid base (if using, e.g., Et₃N, 3.0 mmol) via syringe.

-

Heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours).

-

Cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-vinyl-pyridinone.

Caption: The catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling amines with aryl halides.[17][18] This reaction has become a cornerstone for the synthesis of arylamines in medicinal chemistry.[19]

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table summarizes conditions for the amination of bromopyridine derivatives. The choice of ligand is critical and often depends on the amine coupling partner.[3]